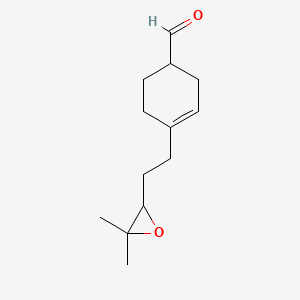

4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde

Description

4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde is a cyclohexene derivative featuring a carbaldehyde group at position 1 and a 2-(3,3-dimethyloxiranyl)ethyl substituent at position 2.

Properties

CAS No. |

37677-09-1 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-[2-(3,3-dimethyloxiran-2-yl)ethyl]cyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C13H20O2/c1-13(2)12(15-13)8-7-10-3-5-11(9-14)6-4-10/h3,9,11-12H,4-8H2,1-2H3 |

InChI Key |

QDEJSRGRUBKYGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)CCC2=CCC(CC2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable diene precursor in the presence of a strong acid catalyst. The oxiranyl group can be introduced through epoxidation of an alkene, followed by the addition of the formyl group via formylation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Addition: Electrophilic addition reactions can be carried out using various electrophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of substituted cyclohexene derivatives.

Addition: Formation of cyclohexene derivatives with additional functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with analogs:

Key Observations :

- Analogs with hydroxyl groups (e.g., 3-(4-hydroxy-4-methylpentyl) derivatives) exhibit higher molecular weights and polarity, impacting solubility and stability .

- Methyl-substituted analogs (e.g., 4-Methyl-3-cyclohexene-1-carbaldehyde) are simpler in structure and likely more volatile, making them suitable for fragrance applications .

Epoxide Reactivity

The dimethyloxiranyl group in the target compound confers reactivity toward nucleophiles (e.g., amines, thiols), enabling its use in cross-linking agents or polymer intermediates. In contrast, hydroxyl-substituted analogs (e.g., 3-(4-hydroxy-4-methylpentyl) derivatives) are more prone to oxidation or esterification .

Aldehyde Functionality

All compounds share a reactive aldehyde group, which participates in condensation reactions (e.g., forming Schiff bases). However, steric hindrance from the dimethyloxiranyl group in the target compound may slow such reactions compared to less hindered analogs like 4-Methyl-3-cyclohexene-1-carbaldehyde .

Biological Activity

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H20O2 |

| Molar Mass | 208.3 g/mol |

| CAS Number | 37677-09-1 |

| EINECS Number | 253-615-3 |

Structure

The structure of the compound features a cyclohexene ring with an aldehyde functional group and an epoxide moiety, which may contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exhibit significant antimicrobial properties. For instance, a study published in the Journal of Natural Products highlighted that derivatives of cyclohexene aldehydes showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant capabilities. A study assessing various cyclohexene derivatives reported that they effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The mechanism of action is believed to involve the donation of hydrogen atoms from the aldehyde group.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, which is promising for future cancer therapies .

Case Study 1: Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of several cyclohexene derivatives against clinical isolates. The study found that 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria .

Case Study 2: Antioxidant Activity

In another case study focusing on antioxidant activity, researchers evaluated the compound's ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The results showed a marked decrease in reactive oxygen species (ROS) levels when treated with the compound, indicating its potential as a protective agent against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

Cyclohexene Core Formation : A Diels-Alder reaction between a diene and a dienophile (e.g., acrolein) can generate the cyclohexene-carbaldehyde backbone.

Epoxidation : The 3,3-dimethyloxirane (epoxide) group is introduced via epoxidation of a precursor alkene using peracids (e.g., m-CPBA) under controlled temperatures (0–25°C).

Functionalization : The ethyl-epoxide side chain is appended via nucleophilic substitution or radical coupling, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Critical Factors : Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of oxidizing agents significantly impact yield. For example, excess m-CPBA may lead to over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Epoxide protons (oxirane) resonate as two doublets (δ 3.1–3.5 ppm, J = 4–5 Hz). Cyclohexene protons show coupling patterns (δ 5.5–6.0 ppm, J = 10 Hz) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (C-O-C stretch of epoxide).

- MS : Molecular ion peak [M⁺] at m/z 236.3 (calculated for C₁₃H₁₆O₃), with fragmentation patterns indicating loss of CO (m/z 208) and epoxide ring cleavage (m/z 178) .

Advanced Research Questions

Q. What competing reaction pathways occur during the epoxidation of the allyl-substituted cyclohexene precursor, and how can selectivity be optimized?

- Methodological Answer : Competing pathways include:

- Epoxide Formation : Desired 3,3-dimethyloxirane generation via stereoselective oxidation.

- Over-Oxidation : Formation of diketones or hydroxylated byproducts under prolonged reaction times.

- Selectivity Optimization : Use kinetic control (low temperatures, short reaction times) with m-CPBA in non-polar solvents (e.g., hexane) to favor epoxidation. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. How does the compound’s stereoelectronic profile influence its reactivity in ring-opening reactions?

- Methodological Answer : The strained epoxide ring undergoes nucleophilic ring-opening. Key factors:

- Nucleophile Type : Hard nucleophiles (e.g., H₂O, OH⁻) attack the less substituted epoxide carbon (SN2 mechanism), while soft nucleophiles (e.g., amines) follow an SN1 pathway.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating SN2 reactions.

- Computational Insights : Frontier molecular orbital (FMO) analysis reveals the LUMO localization at the epoxide ring, directing nucleophilic attack .

Q. What contradictions exist in reported synthetic yields, and how can experimental reproducibility be improved?

- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 68% in epoxidation steps) arise from:

- Purity of Precursors : Trace moisture in reagents degrades epoxide intermediates.

- Workup Protocols : Incomplete extraction of polar byproducts (e.g., diols) skews yield calculations.

- Reproducibility : Standardize protocols using anhydrous solvents, inert atmospheres (N₂/Ar), and chromatographic purification (silica gel, ethyl acetate/hexane eluent) .

Safety and Handling

Q. What are the compound’s toxicity profiles, and what safety protocols are recommended for lab handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.